5-Methoxy-2-methylpyrimidine-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-methylpyrimidine-4-thiol is a heterocyclic compound with the molecular formula C6H8N2OS and a molecular weight of 156.21 g/mol . This compound is part of the pyrimidine family, which is known for its diverse pharmacological activities and applications in various scientific fields.
Analyse Chemischer Reaktionen
5-Methoxy-2-methylpyrimidine-4-thiol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or thiol groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-methylpyrimidine-4-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-methylpyrimidine-4-thiol involves its interaction with various molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which play crucial roles in inflammatory processes . The compound may also interact with nucleic acids and proteins, affecting cellular functions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
5-Methoxy-2-methylpyrimidine-4-thiol can be compared with other pyrimidine derivatives such as:
2-Methylpyrimidine-4-thiol: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxy-2-methylpyrimidine: Lacks the thiol group, which may influence its chemical properties and applications.
4-Methylpyrimidine-5-thiol:
The uniqueness of this compound lies in its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H8N2OS |
---|---|
Molekulargewicht |
156.21 g/mol |
IUPAC-Name |
5-methoxy-2-methyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C6H8N2OS/c1-4-7-3-5(9-2)6(10)8-4/h3H,1-2H3,(H,7,8,10) |
InChI-Schlüssel |
CZHGBPGGMIKTBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=S)N1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.